molecular formula C18H15Cl2N5O3 B1668528 4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B1668528
M. Wt: 420.2 g/mol
InChI Key: OVAIIHUWSLJJPO-UHFFFAOYSA-N
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Description

CGP61594, also known by its IUPAC name 4-[2-(4-azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, is a synthetic organic compound.

Preparation Methods

The synthesis of CGP61594 involves multiple steps, starting with the preparation of the core tetrahydroquinoline structure. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities, ensuring purity and consistency .

Chemical Reactions Analysis

CGP61594 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism by which CGP61594 exerts its effects involves interactions with specific molecular targets and pathways. While the exact details of its mechanism of action are still under investigation, it is believed to modulate certain biological processes by binding to specific receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting the biological activity of the compound .

Comparison with Similar Compounds

CGP61594 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

    CGP52411: Another bioactive compound with a similar core structure but different functional groups.

    CGP37157: Known for its role in modulating calcium channels, it shares some structural similarities with CGP61594.

    CGP55845: A compound with similar pharmacological properties but distinct chemical modifications.

The uniqueness of CGP61594 lies in its specific chemical structure and the resulting biological activity, which sets it apart from these related compounds .

Properties

Molecular Formula

C18H15Cl2N5O3

Molecular Weight

420.2 g/mol

IUPAC Name

4-[[2-(4-azidophenyl)acetyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C18H15Cl2N5O3/c19-10-6-12(20)17-13(7-10)22-15(18(27)28)8-14(17)23-16(26)5-9-1-3-11(4-2-9)24-25-21/h1-4,6-7,14-15,22H,5,8H2,(H,23,26)(H,27,28)

InChI Key

OVAIIHUWSLJJPO-UHFFFAOYSA-N

SMILES

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)CC3=CC=C(C=C3)N=[N+]=[N-]

Canonical SMILES

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)CC3=CC=C(C=C3)N=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2-(4-azidophenyl)acetylamino)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
CGP 61594
CGP-61594

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 2
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 3
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 4
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 5
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

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